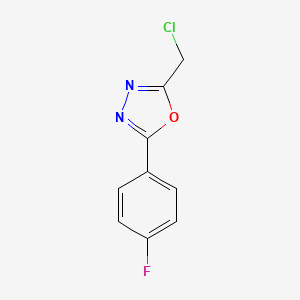

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQRMDRNRFBTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366580 | |

| Record name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350672-14-9 | |

| Record name | 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350672-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Introduction

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities make it a focal point in drug discovery. This guide presents a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative: 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole . This compound serves as a valuable building block, with the reactive chloromethyl group providing a handle for further molecular elaboration, and the fluorophenyl moiety often enhancing biological activity and pharmacokinetic properties.

This document is designed for researchers, medicinal chemists, and process development scientists, offering not just a procedural recipe but also the underlying scientific rationale for key experimental steps.

Strategic Approach to Synthesis

The most reliable and widely adopted method for constructing the 2,5-disubstituted-1,3,4-oxadiazole core is the cyclodehydration of a 1,2-diacylhydrazine intermediate.[2][3] This strategy is favored for its high efficiency and the ready availability of starting materials. Our synthetic pathway is a robust two-step process, optimized for yield and purity.

The Causality Behind the Chosen Route:

-

Selection of Precursors : We begin with 4-fluorobenzohydrazide , which directly incorporates the required 4-fluorophenyl group. The second component, chloroacetyl chloride , is chosen as it provides both the necessary second acyl group for intermediate formation and the reactive chloromethyl handle in the final product.[4][5]

-

Formation of the Intermediate : The first step involves the acylation of 4-fluorobenzohydrazide with chloroacetyl chloride. This reaction forms the crucial 1,2-diacylhydrazine precursor, N'-(2-chloroacetyl)-4-fluorobenzohydrazide.

-

The Cyclodehydration Step : The final and key transformation is the ring closure. This is achieved using a powerful dehydrating agent, phosphorus oxychloride (POCl₃) . POCl₃ is exceptionally effective for this purpose; it activates the carbonyl oxygen atoms of the diacylhydrazine, facilitating the intramolecular nucleophilic attack by the adjacent nitrogen and the subsequent elimination of a water molecule to form the stable, aromatic 1,3,4-oxadiazole ring.[6][7][8]

The complete synthetic workflow is illustrated below.

Caption: Overall two-step synthetic pathway.

Detailed Experimental Protocols

Part A: Synthesis of N'-(2-chloroacetyl)-4-fluorobenzohydrazide (Intermediate)

Materials and Reagents:

-

4-Fluorobenzohydrazide (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous Pyridine or Dichloromethane (DCM) as solvent

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

Step-by-Step Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzohydrazide (1.0 eq) in anhydrous pyridine.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring. Rationale: This acylation reaction is exothermic. Cooling is critical to control the reaction rate and prevent potential side reactions.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting hydrazide spot is consumed.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water. A white solid precipitate will form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.

-

Dry the white solid product under vacuum to obtain the intermediate, N'-(2-chloroacetyl)-4-fluorobenzohydrazide, which can be used in the next step without further purification.

Part B: Synthesis of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Materials and Reagents:

-

N'-(2-chloroacetyl)-4-fluorobenzohydrazide (from Part A)

-

Phosphorus oxychloride (POCl₃) (used in excess, as both reagent and solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

Place the dried intermediate from Part A into a round-bottom flask fitted with a reflux condenser.

-

Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 volumes relative to the intermediate's weight) in a fume hood.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.[1] Rationale: The high temperature is necessary to drive the dehydration and ring-closure reaction to completion.

-

Monitor the reaction by TLC until the intermediate is fully consumed.

-

After completion, cool the reaction mixture to room temperature.

-

In a large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood to hydrolyze the excess POCl₃.

-

Once the quenching is complete, neutralize the acidic aqueous solution by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is approximately 7-8. A solid product should precipitate.

-

Extract the product into ethyl acetate (3 x 50 mL).[9]

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]

-

Purification: Purify the crude solid by recrystallization from ethanol to afford pure, crystalline 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole.[11][12]

Characterization and Data Analysis: A Self-Validating System

Rigorous characterization is essential to confirm the identity and purity of the final product. The combination of spectroscopic methods provides a self-validating system where data from one technique corroborates the findings of another.

Caption: Workflow for purification and characterization.

Expected Analytical Data

The following table summarizes the expected data from the primary characterization techniques.

| Technique | Expected Result | Rationale & Interpretation |

| FT-IR (cm⁻¹) | ~1615 (C=N stretch)~1550 (Aromatic C=C)~1250 (C-F stretch)~1090 (C-O-C stretch) | The absence of N-H (~3200 cm⁻¹) and amide C=O (~1660 cm⁻¹) bands from the intermediate confirms successful cyclization. The appearance of characteristic C=N and C-O-C stretching frequencies confirms the formation of the oxadiazole ring.[10][13] |

| ¹H NMR (CDCl₃, δ ppm) | ~8.10 (dd, 2H, Ar-H)~7.25 (t, 2H, Ar-H)~4.80 (s, 2H, -CH₂Cl) | The aromatic protons on the 4-fluorophenyl ring will appear as two distinct multiplets (a doublet of doublets and a triplet) in the downfield region. The key signal is a sharp singlet for the two protons of the chloromethyl group, confirming its presence.[11] |

| ¹³C NMR (CDCl₃, δ ppm) | ~165.5 (Oxadiazole C5)~164.0 (Oxadiazole C2)~163.0 (d, ¹JCF, Ar C-F)~129.0 (d, ³JCF, Ar-CH)~121.0 (d, ⁴JCF, Ar C-quat)~116.5 (d, ²JCF, Ar-CH)~33.0 (-CH₂Cl) | The two carbons of the oxadiazole ring are expected in the ~164-166 ppm range.[10][14] The carbons of the fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The chloromethyl carbon will appear significantly upfield. |

| Mass Spec. (EI) | M⁺ at m/z 212M⁺+2 at m/z 214 | The molecular ion peak (M⁺) should correspond to the molecular weight (C₉H₆ClFN₂O). A characteristic isotopic pattern with peaks at m/z 212 and 214 in an approximate 3:1 ratio is definitive proof of the presence of one chlorine atom.[15] |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; hydrolysis of chloroacetyl chloride by moisture. | Ensure all glassware is oven-dried and use anhydrous solvent. Allow the reaction to run longer, monitoring by TLC. |

| Low Yield in Step 2 | Incomplete cyclization; loss of product during work-up. | Increase reflux time or temperature slightly. Be careful during neutralization to avoid overly basic conditions, which can degrade the product. Ensure thorough extraction with ethyl acetate. |

| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Re-dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and precipitate by adding a non-polar solvent (e.g., hexane). If that fails, consider purification by column chromatography. |

| Impure Product After Recrystallization | Incorrect solvent choice; co-precipitation of impurities. | Test different recrystallization solvents (e.g., methanol, isopropanol, or solvent mixtures like ethyl acetate/hexane). Ensure slow cooling to promote the formation of pure crystals.[12] |

Conclusion

This guide details a robust and reproducible two-step synthesis of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole from commercially available precursors. The methodology, centered on the cyclodehydration of a diacylhydrazine intermediate using phosphorus oxychloride, is a cornerstone of heterocyclic chemistry.[3] The comprehensive characterization workflow provides a self-validating system to ensure the structural integrity and purity of the final compound, making it suitable for further applications in drug discovery and chemical synthesis.

References

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]

-

Life Academy of Nanoscience & Nanotechnology. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Letters in Applied NanoBioScience, 10(3), 2370-2381. Available from: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2348. Available from: [Link]

-

ACS Publications. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(44), 40049–40064. Available from: [Link]

-

Oreate AI. (2024). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. Available from: [Link]

-

ResearchGate. (2018). Phosphorus oxychloride (POCl3) and microwave (MW)‐assisted synthesis of 2,5‐disubstituted‐1,3,4‐oxadiazoles. Available from: [Link]

-

Biointerface Research in Applied Chemistry. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and oxidative cyclization reactions. Biointerface Research in Applied Chemistry, 10(2), 5189-5207. Available from: [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available from: [Link]

-

ResearchGate. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available from: [Link]

-

ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. Available from: [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

-

ResearchGate. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]

-

Beilstein Journals. Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Available from: [Link]

-

ResearchGate. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Available from: [Link]

-

Oreate AI. (2024). Phosphorus oxychloride: Significance and symbolism. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Polymers, 15(13), 2955. Available from: [Link]

-

MDPI. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438. Available from: [Link]

-

ResearchGate. Yield of cyclized products obtained by cyclodehydration with POCl 3 and... Available from: [Link]

-

ResearchGate. (2013). synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Archiv der Pharmazie, 340(11), 597-600. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 405-410. Available from: [Link]

-

Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

- Google Patents. Reaction of phosphorus oxychloride and polar polyhydric compounds.

-

MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7795. Available from: [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

-

University of Yazd. (2014). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Organic Chemistry Research, 2(1), 8-12. Available from: [Link]

-

Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences, 2(4), 237-240. Available from: [Link]

-

ResearchGate. (2016). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

ResearchGate. Synthesis and evaluation of biological activity of some novel carbazole derivatives. Available from: [Link]

-

Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2948-2953. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Chad's Prep. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nanobioletters.com [nanobioletters.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Physicochemical properties of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester groups.[1][2] This five-membered heterocycle is a privileged scaffold found in a wide array of therapeutic agents exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on a specific, synthetically valuable derivative: 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. The presence of a reactive chloromethyl group makes this compound a critical building block for library synthesis, while the 4-fluorophenyl group is a common feature in drug candidates for enhancing pharmacokinetic profiles. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug discovery and development pipelines. This document provides a comprehensive analysis of its key characteristics, supported by detailed experimental protocols and expert insights into the rationale behind these analytical choices.

Molecular Structure and Identification

Accurate identification is the foundation of all subsequent chemical and biological investigation. The structural and identifying information for 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is summarized below.

Figure 1: Chemical Structure of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | - |

| Molecular Formula | C₉H₆ClFN₂O | [6][7] |

| Molecular Weight | 212.61 g/mol | [6] |

| Monoisotopic Mass | 212.01527 Da | [7] |

| SMILES | C1=CC(=CC=C1C2=NN=C(O2)CCl)F | [7] |

| InChI | InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | [7] |

| InChIKey | QHQRMDRNRFBTPI-UHFFFAOYSA-N |[7] |

Synthesis Pathway

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established process in organic chemistry.[8][9] The most common and reliable method involves the cyclodehydration of an intermediate N-acylhydrazide, which is readily prepared from a carboxylic acid hydrazide and an acyl chloride. For the title compound, this involves the reaction of 4-fluorobenzohydrazide with chloroacetyl chloride, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃).

Figure 2: General synthetic scheme for 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole.

Expertise & Causality: This two-step, one-pot synthesis is favored for its efficiency and use of readily available commercial starting materials. Phosphorus oxychloride is a particularly effective dehydrating agent for this transformation, driving the reaction to completion to form the stable, aromatic oxadiazole ring.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is essential for predicting its behavior in biological systems and for guiding formulation development.

Melting Point

Importance: The melting point is a primary indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[10] It also influences solubility and dissolution rate.

Data: The experimental melting point for this specific compound is not widely reported in the literature. However, similar 2,5-disubstituted 1,3,4-oxadiazole derivatives are crystalline solids with melting points often ranging from 90°C to 170°C.[11]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a sample, which is then packed into the sealed end of the tube to a height of 1-2 mm.[12][13]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath).[10]

-

Approximate Determination: A rapid heating rate is used initially to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[10]

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the T1-T2 range.[12][14]

Trustworthiness: This protocol is self-validating. A sharp, reproducible melting range across multiple measurements indicates high purity. A broad or inconsistent range suggests the presence of impurities or solvent, necessitating further purification.

Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[15] Poor solubility is a leading cause of compound failure in the drug development pipeline.[16] Solubility data in various media is required for developing viable formulations.

Data: Specific experimental solubility data is unavailable. Structurally, the compound contains a hydrophobic fluorophenyl ring and a relatively nonpolar oxadiazole core, suggesting low intrinsic aqueous solubility. However, it is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Heterocyclic compounds of this nature often exhibit pH-dependent solubility, with solubility potentially increasing in acidic media like a pH 2.0 buffer, which simulates the gastrointestinal environment.[17]

Experimental Protocol: Thermodynamic "Shake-Flask" Method

This method determines the equilibrium solubility, which is the gold standard for solubility measurement.[18]

Figure 3: Workflow for the shake-flask method to determine thermodynamic solubility.

Causality: The 24-48 hour agitation period is critical to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states. Using a buffered aqueous solution like PBS at pH 7.4 provides a biorelevant context, mimicking physiological conditions.[17]

Lipophilicity (LogP / LogD)

Importance: Lipophilicity, the measure of a compound's partitioning between an oily (lipid) and an aqueous phase, is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The octanol-water partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient at a specific pH (LogD), governs membrane permeability, plasma protein binding, and metabolic clearance.

Data: Table 2: Predicted Lipophilicity

| Parameter | Predicted Value | Method/Source |

|---|

| XlogP | 1.9 | PubChem[7] |

This predicted value suggests the compound has moderate lipophilicity, a range often associated with good membrane permeability.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Prepare a biphasic system of 1-octanol (pre-saturated with buffer) and phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with 1-octanol).

-

Compound Addition: Add a known amount of the compound, typically from a concentrated DMSO stock, to a vial containing equal volumes of the prepared 1-octanol and PBS. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

-

Equilibration: Seal the vial and shake vigorously for several hours (e.g., 2 hours) at room temperature to allow the compound to partition between the two phases and reach equilibrium.[19]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully sample an aliquot from each phase. Dilute the samples in a suitable solvent (e.g., methanol) and determine the compound's concentration in each phase using LC-MS/MS.[19]

-

Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

Expertise: Using pre-saturated solvents is crucial to prevent volume changes during the experiment that would skew the concentration measurements. LC-MS/MS is the preferred analytical technique due to its high sensitivity and specificity, allowing for accurate quantification even at low concentrations.

Spectral Properties

Spectral data provides unequivocal structural confirmation and is used for routine quality control.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group. The four aromatic protons of the 4-fluorophenyl ring will appear as a complex multiplet or two distinct doublets of doublets in the downfield region (typically δ 7.0-8.5 ppm) due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon spectrum will show distinct signals for the chloromethyl carbon, the two different carbons of the oxadiazole ring (C2 and C5), and the unique carbons of the fluorophenyl ring.[11] The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present.[20] Key expected absorption bands for this molecule include:

-

~1610-1625 cm⁻¹: C=N stretching vibration of the oxadiazole ring.[11]

-

~1090-1100 cm⁻¹: C-O-C (ether) stretching of the oxadiazole ring.[11]

-

~1230-1250 cm⁻¹: C-F stretching of the fluorophenyl group.

-

~3030-3100 cm⁻¹: Aromatic C-H stretching.

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

-

Expected Exact Mass [M+H]⁺: 213.02255 Da.[7]

-

Fragmentation: Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment. Common fragmentation pathways for oxadiazoles involve cleavage of the ring.[21][22] A prominent fragment would likely correspond to the loss of the chloromethyl radical (•CH₂Cl) or the cleavage leading to the formation of the 4-fluorobenzonitrile cation.

Significance and Applications in Drug Discovery

The title compound, 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, is not typically an end-stage drug candidate itself but rather a highly valuable synthetic intermediate.

-

Reactive Handle for Library Synthesis: The chloromethyl group is an electrophilic site susceptible to nucleophilic substitution. This allows for the rapid synthesis of a diverse library of compounds by reacting it with various nucleophiles (e.g., amines, thiols, phenols). This strategy is fundamental to structure-activity relationship (SAR) studies, where modifications are made to a core scaffold to optimize biological activity and physicochemical properties.[23]

-

Bioactive Scaffold: The 2-aryl-1,3,4-oxadiazole core is a well-established pharmacophore. Derivatives have shown a vast range of activities, including potential as nematicides, anticancer agents, and antimicrobials.[3][23][24] By using this compound as a starting point, researchers can explore novel chemical space built upon a scaffold with a proven track record of biological relevance.

-

Favorable Physicochemical Profile: The 4-fluorophenyl group is a classic substituent in drug design. The fluorine atom can enhance binding affinity through favorable interactions with protein targets and, crucially, can block sites of metabolism (e.g., para-hydroxylation of the phenyl ring), thereby improving the metabolic stability and half-life of a potential drug molecule.

References

- Melting point determination. (n.d.). University of Calgary.

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Science Glimpse.

- Experiment (1) determination of melting points. (2021). SlideShare.

- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). International Journal of Pharmaceutical Sciences and Research.

- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules.

- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI.

- FTIR spectra of the three oxadiazole derivatives. (n.d.). ResearchGate.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.

- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate.

-

2-chloromethyl-5-trifluoromethyl-[12][14]oxadiazole(723286-98-4) 1h nmr. (n.d.). ChemicalBook. Retrieved from

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health.

- 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine(A); Novel amine analogues of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]. (n.d.). ResearchGate.

- 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. (n.d.). Santa Cruz Biotechnology.

- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). Journal of Medicinal Chemistry.

- Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. (n.d.). Beilstein Journals.

- 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. (n.d.). PubChemLite.

- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. (2023). International Journal of Molecular Sciences.

- Compound solubility measurements for early drug discovery. (2022). Chemspace.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.

- Heterocycles in Medicinal Chemistry. (n.d.). Molecules.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). ResearchGate.

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2025). Mass Spectrometry Reviews.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.

- Bioactive Compounds and Materials Based on Functionalized 1,3,4-Oxadiazoles. (2022). Life Chemicals.

- Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. (2005). Mass Spectrometry Reviews.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (C9H6ClFN2O) [pubchemlite.lcsb.uni.lu]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pennwest.edu [pennwest.edu]

- 15. lifechemicals.com [lifechemicals.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journalspub.com [journalspub.com]

- 21. researchgate.net [researchgate.net]

- 22. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Spectroscopic Scrutiny of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in Medicinal Chemistry

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities. This five-membered heterocyclic ring is a privileged structure found in a multitude of pharmacologically active agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound of interest, 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, combines this potent core with two key pharmacophores: a 4-fluorophenyl ring, a common moiety in drug candidates for its ability to enhance metabolic stability and binding interactions, and a reactive chloromethyl group, which can serve as a crucial handle for further chemical elaboration or as a key interacting element with biological targets.

Molecular Structure and Key Spectroscopic Features

The structural framework of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is presented below. The key structural motifs that will be interrogated through spectroscopic techniques are the 4-fluorophenyl ring, the 1,3,4-oxadiazole core, and the chloromethyl substituent.

Caption: Molecular structure of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.1 - 7.9 | Doublet of Doublets (dd) | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-withdrawing oxadiazole ring, leading to a downfield shift. They will appear as a doublet of doublets due to coupling with both the adjacent protons and the fluorine atom. |

| ~ 7.4 - 7.2 | Triplet (t) or Doublet of Doublets (dd) | 2H | H-3', H-5' | These aromatic protons are meta to the oxadiazole ring and ortho to the fluorine atom. Their chemical shift is upfield relative to the H-2'/H-6' protons. The multiplicity will be a triplet if the coupling constants to the adjacent protons and the fluorine are similar, or a doublet of doublets if they are significantly different. |

| ~ 4.8 - 4.6 | Singlet (s) | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the oxadiazole ring, resulting in a significant downfield shift for an aliphatic proton. The absence of adjacent protons leads to a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

A generalized protocol for acquiring a high-quality ¹H NMR spectrum of a solid organic compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should be adequate to cover the aromatic and aliphatic regions.

-

-

Processing: The acquired free induction decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Caption: A generalized workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 160 | C2 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the chloromethyl group is expected to be in this region. |

| ~ 164 - 159 | C5 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the 4-fluorophenyl group will have a similar chemical shift to C2. |

| ~ 166 - 162 (d, ¹JCF ≈ 250 Hz) | C4' (Aromatic) | The carbon atom directly bonded to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield. |

| ~ 131 - 129 (d, ³JCF ≈ 8-10 Hz) | C2', C6' (Aromatic) | The aromatic carbons ortho to the fluorine will show a smaller three-bond coupling constant. |

| ~ 125 - 123 | C1' (Aromatic) | The ipso-carbon of the phenyl ring attached to the oxadiazole is expected in this region. |

| ~ 117 - 115 (d, ²JCF ≈ 21-23 Hz) | C3', C5' (Aromatic) | The aromatic carbons meta to the fluorine will show a two-bond coupling constant. |

| ~ 45 - 40 | -CH₂Cl | The aliphatic carbon of the chloromethyl group is deshielded by the adjacent chlorine atom and the oxadiazole ring. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample prepared for ¹H NMR can be used directly for ¹³C NMR.

-

Instrumentation: The spectrum should be acquired on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

-

Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the phenyl ring. |

| ~ 1610 - 1580 | Medium-Strong | C=N stretch (Oxadiazole) | The carbon-nitrogen double bond stretching in the oxadiazole ring. |

| ~ 1550 - 1450 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |

| ~ 1250 - 1200 | Strong | C-F stretch | The strong carbon-fluorine bond gives rise to a prominent absorption band. |

| ~ 1100 - 1000 | Medium-Strong | C-O-C stretch (Oxadiazole) | The stretching vibration of the carbon-oxygen-carbon single bonds within the oxadiazole ring. |

| ~ 850 - 800 | Strong | C-H out-of-plane bend | Characteristic bending for a 1,4-disubstituted benzene ring. |

| ~ 750 - 650 | Medium-Strong | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for IR Spectroscopy (Solid Sample):

A common and effective method for analyzing a solid sample is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: A small amount of the solid 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Rationale for Formation |

| 212/214 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. The molecular formula is C₉H₆ClFN₂O. |

| 177 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 163 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |

| 123 | [4-fluorobenzoyl]⁺ | Fragmentation of the oxadiazole ring can lead to the formation of the stable 4-fluorobenzoyl cation. |

| 95 | [C₆H₄F]⁺ | Loss of CO from the 4-fluorobenzoyl cation. |

Experimental Protocol for Mass Spectrometry:

A standard protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Predicted major fragmentation pathways for 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, as outlined in this guide, provides a robust framework for its unambiguous identification and characterization. While direct experimental data remains to be published, the predictive data presented, grounded in the well-established principles of NMR, IR, and Mass Spectrometry and supported by data from close structural analogs, offers a high degree of confidence. The synergistic interpretation of these techniques—NMR defining the carbon-hydrogen framework, IR identifying key functional groups, and MS confirming the molecular weight and revealing fragmentation patterns—constitutes a self-validating system for structural elucidation. This technical guide is intended to serve as a valuable resource for researchers in the field, facilitating the advancement of drug discovery programs centered on the promising 1,3,4-oxadiazole scaffold.

References

-

Luo, L., Ou, Y., Zhang, Q., & Gan, X. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. [Link][1]

-

PubChem. (n.d.). 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link][2][3]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link][4]

-

Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link][5]

- Franski, R., et al. (2003). Mass spectrometric study of some protonated and lithiated 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Mass Spectrometry, 38(11), 1167-1173.

-

Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. 33(3). [Link][6]

-

Gomha, S. M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 110-117.[7]

-

MDPI. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(2), 123-134. [Link][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | C9H7ClN2O | CID 314941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 6. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

A Guide to the Structural Elucidation of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: A Technical Overview

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the complete structural analysis of 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. This molecule is of significant interest to researchers in drug discovery and materials science due to the prevalence of the 1,3,4-oxadiazole scaffold in a wide range of biologically active and functional compounds.[1][2] The insights derived from a detailed crystal structure analysis are paramount for understanding its physicochemical properties, potential biological activity, and for guiding further molecular design and development.

This document is structured to provide not just a set of protocols, but a cohesive narrative that explains the rationale behind the experimental choices, from initial synthesis and characterization to the intricacies of single-crystal X-ray diffraction analysis.

Synthesis and Spectroscopic Verification

The journey to understanding the three-dimensional architecture of a molecule begins with its synthesis and unequivocal confirmation of its chemical identity. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry.

Synthetic Strategy

A common and effective route to synthesizing the title compound involves a multi-step process starting from 4-fluorobenzoic acid. The acid is first converted to its corresponding ester, which is then reacted with hydrazine hydrate to form 4-fluorobenzohydrazide.[3] This key intermediate is then reacted with chloroacetyl chloride to yield a diacylhydrazine precursor. The final step is a dehydrative cyclization, often facilitated by reagents such as phosphoryl chloride (POCl₃), to form the desired 1,3,4-oxadiazole ring.[1]

Spectroscopic Characterization Protocol

Prior to any crystallographic analysis, the bulk sample must be rigorously characterized to confirm its structure and purity.

Step-by-Step Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically as two sets of doublets or multiplets, and a singlet for the chloromethyl (-CH₂Cl) protons.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbons of the oxadiazole ring, the fluorophenyl ring, and the chloromethyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, typically in the regions of 1610-1620 cm⁻¹ and 1020-1070 cm⁻¹, respectively. The C-Cl stretching vibration of the chloromethyl group would also be observable.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula (C₉H₆ClFN₂O) by providing a highly accurate mass-to-charge ratio of the molecular ion.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for a deep understanding of the molecule's properties.

The Foundational Principles

SCXRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a detailed model of the molecule's atomic arrangement can be constructed.

Experimental Protocol

-

Crystal Growth : High-quality single crystals are a prerequisite for successful SCXRD analysis. For the title compound, slow evaporation of a solution in a suitable solvent system (e.g., a mixture of hexane and chloroform) at room temperature is a common and effective method for obtaining diffraction-quality crystals.[3]

-

Data Collection : A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

Illustrative Crystal Structure Analysis: 2-(4-fluorophenyl)-1,3,4-oxadiazole

As of the writing of this guide, a published crystal structure for 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is not publicly available. Therefore, to illustrate the principles and the type of information that can be obtained, we will discuss the crystal structure of a closely related analogue: 2-(4-fluorophenyl)-1,3,4-oxadiazole .[3] This analogue shares the key 5-(4-fluorophenyl)-1,3,4-oxadiazole core and serves as an excellent model for understanding the structural features.

The crystallographic data for this analogue reveals key structural parameters that are fundamental to its chemistry.

Table 1: Illustrative Crystallographic Data for 2-(4-fluorophenyl)-1,3,4-oxadiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅FN₂O |

| Formula Weight | 164.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.036(3) |

| b (Å) | 5.7600(13) |

| c (Å) | 21.013(5) |

| β (°) | 91.434(6) |

| Volume (ų) | 1455.5(6) |

| Z | 8 |

| R-factor (%) | 4.65 |

Data sourced from Zhou et al. (2018).[3]

Molecular Geometry

The analysis of the crystal structure of 2-(4-fluorophenyl)-1,3,4-oxadiazole shows that the molecule is nearly planar.[3] The planarity is a common feature in such aromatic and heterocyclic systems, facilitating π-π stacking interactions in the crystal lattice.

Table 2: Selected Bond Lengths and Angles for 2-(4-fluorophenyl)-1,3,4-oxadiazole

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-F | ~1.36 |

| C(phenyl)-C(oxadiazole) | ~1.47 |

| N-N (oxadiazole) | ~1.40 |

| C-O (oxadiazole) | ~1.36 |

| C=N (oxadiazole) | ~1.29 |

| C-N-N (oxadiazole) | ~105.5 |

| C-O-C (oxadiazole) | ~103.5 |

Approximate values based on typical 1,3,4-oxadiazole structures.

For the title compound, 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, we would expect a similar planar core, with the chloromethyl group introducing additional conformational flexibility and potential for different intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of the analogue, van der Waals forces are the primary interactions stabilizing the crystal packing.[3] For the title compound, the presence of the chloromethyl group would likely introduce additional weak interactions, such as C-H···N, C-H···O, and potentially halogen bonding (C-Cl···N or C-Cl···O), which would influence the overall crystal packing and physical properties of the material.

Conclusion and Future Directions

A thorough crystal structure analysis provides an unparalleled level of detail about a molecule's three-dimensional structure and its interactions in the solid state. This guide has outlined the comprehensive workflow for such an analysis, from synthesis and spectroscopic confirmation to the detailed interpretation of single-crystal X-ray diffraction data.

While the specific crystal structure of 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole remains to be reported, the analysis of its close analogue, 2-(4-fluorophenyl)-1,3,4-oxadiazole, provides a robust framework for understanding the key structural features of this class of compounds. The determination of the crystal structure of the title compound would be a valuable contribution, enabling a deeper understanding of structure-property relationships and providing a solid foundation for the rational design of new pharmaceuticals and functional materials based on the 1,3,4-oxadiazole scaffold.

References

-

Zhou, Z., Long, D., Wu, Q.-M., Yu, D.-H., & Lu, H.-G. (2018). The crystal structure of 2-(4-fluorophenyl)-1,3,4-oxadiazole, C8H5FN2O. Zeitschrift für Kristallographie - New Crystal Structures, 233(5), 833-834. [Link]

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 245-248. [Link]

-

Asif, M. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 136-143. [Link]

-

Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis and antimicrobial studies of a new series of 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 41(7), 841-846. [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-fluorophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis and fungicidal activity of 2,5-disubstituted-1,3,4-oxadiazole derivatives. RSC Advances, 13(1), 1-10. [Link]

-

American Chemical Society. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11489-11498. [Link]

-

National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12286-12296. [Link]

Sources

An In-Depth Technical Guide to Potential Therapeutic Targets for 5-(4-fluorophenyl)-1,3,4-oxadiazole Derivatives

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions. Within this class, derivatives featuring a 5-(4-fluorophenyl) substitution have emerged as a particularly promising chemotype, demonstrating a broad spectrum of pharmacological activities. The introduction of the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive exploration of the potential therapeutic targets for 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives, drawing upon established research on this scaffold and its close analogs. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, providing detailed experimental protocols for target validation and quantitative data to inform future drug discovery and development efforts.

Introduction: The 5-(4-fluorophenyl)-1,3,4-oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural features make it a versatile pharmacophore in drug design. The 5-(4-fluorophenyl) substitution is of particular interest due to the favorable properties conferred by the fluorine atom, including increased metabolic stability and enhanced binding interactions with biological targets. This guide will explore the key therapeutic areas where these derivatives have shown potential, focusing on the molecular targets and the experimental methodologies used to elucidate their mechanisms of action.

Anticancer Activity: Targeting Malignant Proliferation and Invasion

Derivatives of 5-(4-fluorophenyl)-1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and metastasis.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis. Specifically, MMP-9 has been identified as a key target for anticancer therapies.[1]

Elevated levels of MMP-9 are associated with poor prognosis in several cancers. By inhibiting MMP-9, 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives can potentially prevent the breakdown of the basement membrane, thereby hindering the spread of cancer cells to distant organs. The oxadiazole core, along with its substituents, can chelate the active site zinc ion of MMPs, leading to their inhibition.

A well-established method for evaluating MMP-9 inhibition is the fluorogenic substrate assay.

Step-by-Step Methodology:

-

Reagents and Materials:

-

Recombinant human MMP-9 (active form)

-

Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test compounds (5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Assay Procedure:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 2 µL of the test compound or control at various concentrations.

-

Add 20 µL of the recombinant human MMP-9 enzyme (final concentration ~1-5 ng/µL) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic MMP-9 substrate (final concentration ~5-10 µM).

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

| Compound Class | Target | IC50 (µM) | Reference |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | MMP-9 | <0.14 | [1] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide | MMP-9 | 2.55 | [1] |

Note: While these compounds do not contain the 5-(4-fluorophenyl) moiety, they demonstrate the potential of the 1,3,4-oxadiazole scaffold to potently inhibit MMP-9.

Induction of Apoptosis and Cell Cycle Arrest

Another key anticancer mechanism of 1,3,4-oxadiazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Many anticancer agents, including derivatives of 1,3,4-oxadiazole, can induce apoptosis through the intrinsic or mitochondrial pathway. This involves mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner caspase.[1]

Caption: Intrinsic apoptosis pathway potentially targeted by 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 5-(4-Fluorophenyl)-1,3,4-oxadiazole derivatives have shown promise as anti-inflammatory agents, primarily by targeting cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The 1,3,4-oxadiazole scaffold has been explored as a bioisostere for the carboxylic acid moiety present in many NSAIDs, with the aim of improving efficacy and reducing gastrointestinal side effects.

The inhibitory activity of 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives against COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay.

Step-by-Step Methodology:

-

Reagents and Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well clear or black microplate

-

Microplate reader

-

-

Assay Procedure:

-

To each well, add the assay buffer, heme, and the respective COX enzyme.

-

Add the test compound or reference inhibitor at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Add the probe (TMPD) and measure the absorbance or fluorescence at the appropriate wavelength over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each compound concentration.

-

Calculate the IC50 values for both COX-1 and COX-2.

-

The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol has demonstrated significant antimicrobial potential.[1]

Potential Target: DNA Gyrase and Topoisomerase IV

While the exact antimicrobial mechanism for 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives is not fully elucidated, a plausible target, based on studies of structurally related compounds, is the bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antimicrobial drugs.

Caption: Experimental workflow for assessing DNA gyrase inhibition.

Neuroprotective Activity: Targeting Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant unmet medical need. Certain 1,3,4-oxadiazole derivatives have shown potential as neuroprotective agents by targeting key enzymes involved in the pathophysiology of these diseases.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.

A common method for determining MAO inhibitory activity is a fluorometric assay using a substrate that is converted into a fluorescent product by the enzyme.

Step-by-Step Methodology:

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Assay Procedure:

-

Add the assay buffer and the respective MAO enzyme to each well.

-

Add the test compound or reference inhibitor at various concentrations.

-

Pre-incubate the mixture for a specified time at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an appropriate Ex/Em wavelength (e.g., 310/400 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 values for both MAO-A and MAO-B.

-

Conclusion and Future Directions

The 5-(4-fluorophenyl)-1,3,4-oxadiazole scaffold represents a highly promising starting point for the development of novel therapeutics. The evidence presented in this guide highlights its potential to interact with a diverse range of biological targets implicated in cancer, inflammation, infectious diseases, and neurodegeneration. Future research should focus on synthesizing and screening focused libraries of these derivatives to optimize their potency and selectivity for specific targets. Furthermore, detailed pharmacokinetic and in vivo efficacy studies are warranted to translate the in vitro potential of these compounds into clinically viable drug candidates. The versatility of the 1,3,4-oxadiazole core, combined with the advantageous properties of the 4-fluorophenyl substituent, ensures that this class of compounds will remain an active area of investigation in medicinal chemistry for the foreseeable future.

References

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC - PubMed Central. [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Synthesis and Biological Activities of 1,3,4-Oxadiazoles

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole core, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable metabolic stability, favorable pharmacokinetic profile, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents. This guide provides a comprehensive overview of the principal synthetic strategies for constructing this versatile heterocycle and delves into the expansive spectrum of its biological activities, offering field-proven insights for professionals in drug discovery and development.

Part 1: The Synthesis of the 1,3,4-Oxadiazole Ring System

The construction of the 1,3,4-oxadiazole ring is a well-established yet continually evolving field in synthetic organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent strategies involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.

Classical Cyclodehydration of 1,2-Diacylhydrazines

This is arguably the most traditional and widely employed method for synthesizing symmetrically and asymmetrically substituted 2,5-disubstituted 1,3,4-oxadiazoles. The core of this methodology lies in the removal of a water molecule from a 1,2-diacylhydrazine intermediate to facilitate ring closure.

Causality Behind Experimental Choices: The selection of the dehydrating agent is critical and influences reaction conditions and yields. Strong Brønsted or Lewis acids are required to protonate or coordinate to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and promoting the intramolecular nucleophilic attack by the adjacent amide nitrogen.

A variety of dehydrating agents have been successfully employed, including:

-

Phosphorus oxychloride (POCl₃): A common and effective reagent, often used as both the solvent and the dehydrating agent.[1][2]

-

Polyphosphoric acid (PPA): A viscous and strong acid that serves as a good medium for high-temperature reactions.[2]

-

Thionyl chloride (SOCl₂): Another powerful dehydrating agent, similar in reactivity to POCl₃.[2]

-

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O): A highly reactive and efficient reagent for cyclodehydration under milder conditions.[1][2]

Mechanism of POCl₃-Mediated Cyclodehydration:

Caption: General mechanism of POCl₃-mediated cyclodehydration of 1,2-diacylhydrazines.

A Representative Experimental Protocol (using POCl₃):

-

To a stirred solution of the appropriate 1,2-diacylhydrazine (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (5.0-10.0 eq) cautiously at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-